6-cyclopropyl-1H-indazole hydrochloride
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Overview
Description
6-Cyclopropyl-1H-indazole hydrochloride is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-cyclopropyl-1H-indazole hydrochloride typically involves several steps, including the formation of the indazole core and the introduction of the cyclopropyl group. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization: This method involves the reduction of azides or nitro compounds to form the indazole core.
Industrial Production: Large-scale production may utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
6-Cyclopropyl-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the indazole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
6-Cyclopropyl-1H-indazole hydrochloride can be compared to other indazole derivatives, such as:
1H-Indazole: The parent compound, which lacks the cyclopropyl group, has different chemical and biological properties.
2H-Indazole: Another tautomeric form of indazole, which is less thermodynamically stable than 1H-indazole.
Substituted Indazoles: Compounds with various substituents on the indazole ring, which can exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indazole derivatives .
Properties
CAS No. |
2768327-06-4 |
---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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